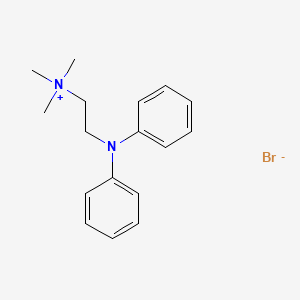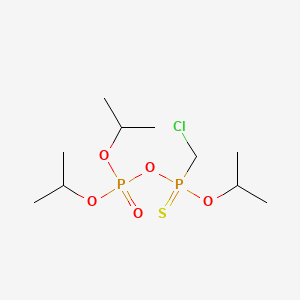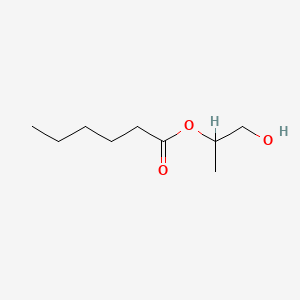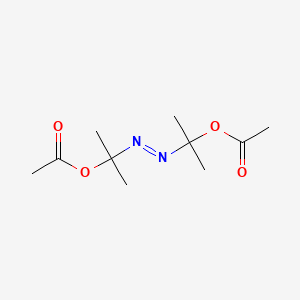
1,1'-Azobis(1-methylethyl) diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Azobis(1-methylethyl) diacetate, also known as 2,2’-azobis(2-propanol) diacetate, is a chemical compound with the molecular formula C10H18N2O4. It is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) within its structure. This compound is commonly used as an initiator in radical polymerization reactions due to its ability to generate free radicals upon thermal decomposition .
Méthodes De Préparation
The synthesis of 1,1’-Azobis(1-methylethyl) diacetate typically involves the reaction of 2,2’-azobis(2-propanol) with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the diacetate ester. The general reaction scheme is as follows:
2,2’-azobis(2-propanol)+acetic anhydride→1,1’-Azobis(1-methylethyl) diacetate+acetic acid
Industrial production methods often employ metal-based Lewis acid catalysts to enhance the reaction efficiency and yield. These catalysts facilitate the conversion of aldehydes with acetic anhydride to form the desired diacetate compounds .
Analyse Des Réactions Chimiques
1,1’-Azobis(1-methylethyl) diacetate undergoes various chemical reactions, primarily involving radical mechanisms. Some of the common reactions include:
Thermal Decomposition: Upon heating, the compound decomposes to generate free radicals, which can initiate polymerization reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the azo group (N=N) can be reduced to hydrazine (N-NH2) or oxidized to form nitrogen gas (N2).
Substitution Reactions: The acetate groups can be substituted with other functional groups under appropriate conditions, leading to the formation of various derivatives.
Applications De Recherche Scientifique
1,1’-Azobis(1-methylethyl) diacetate has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a radical initiator in the synthesis of polymers and copolymers.
Biology: The compound is used in the study of radical-induced biological processes and oxidative stress. It serves as a model compound to investigate the effects of free radicals on biological systems.
Medicine: Research on the compound’s potential therapeutic applications is ongoing. It is being explored for its role in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: In industrial applications, 1,1’-Azobis(1-methylethyl) diacetate is used in the production of plastics, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-Azobis(1-methylethyl) diacetate involves the generation of free radicals upon thermal decomposition. The nitrogen-nitrogen double bond (N=N) in the azo group breaks, forming two free radicals. These radicals can then initiate chain reactions in polymerization processes, leading to the formation of long polymer chains. The molecular targets and pathways involved in these reactions are primarily related to the radical-induced polymerization mechanisms .
Comparaison Avec Des Composés Similaires
1,1’-Azobis(1-methylethyl) diacetate can be compared with other azo compounds, such as:
2,2’-Azobis(2-methylpropionamidine) dihydrochloride (AIBA): A water-soluble azo initiator used in polymerization reactions.
2,2’-Azobis(2-(2-imidazoline-2-yl) propane) dihydrochloride (AIBI): Another water-soluble azo initiator with applications in polymer chemistry.
1,1’-Azobis(5-methyltetrazole): A high-nitrogen azo compound used in energetic materials.
The uniqueness of 1,1’-Azobis(1-methylethyl) diacetate lies in its specific structure and the presence of acetate groups, which influence its reactivity and applications in various fields.
Propriétés
Numéro CAS |
40888-97-9 |
|---|---|
Formule moléculaire |
C10H18N2O4 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2-[(E)-2-acetyloxypropan-2-yldiazenyl]propan-2-yl acetate |
InChI |
InChI=1S/C10H18N2O4/c1-7(13)15-9(3,4)11-12-10(5,6)16-8(2)14/h1-6H3/b12-11+ |
Clé InChI |
PZILQNGWHUGDLZ-VAWYXSNFSA-N |
SMILES isomérique |
CC(=O)OC(C)(C)/N=N/C(C)(C)OC(=O)C |
SMILES canonique |
CC(=O)OC(C)(C)N=NC(C)(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)
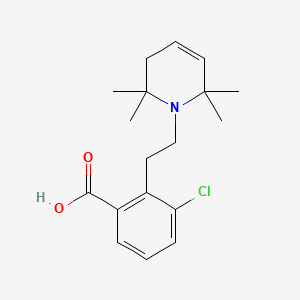
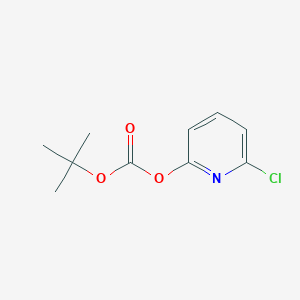
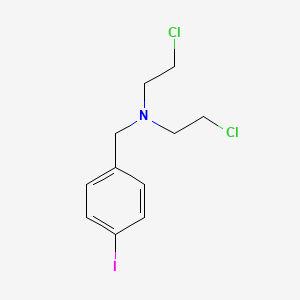
![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis(isooctadecanoato-kappaO)-](/img/structure/B13749537.png)

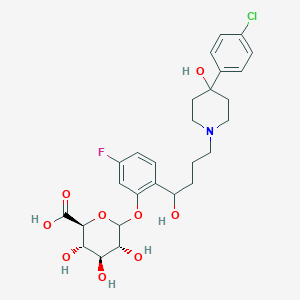
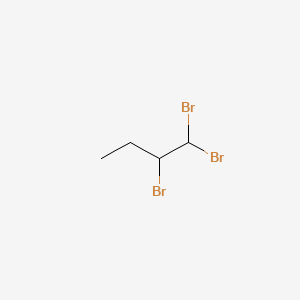
![Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci)](/img/structure/B13749567.png)
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)

